molecular formula C14H14O5 B1361613 Ethyl 2-[(4-methyl-2-oxo-2h-chromen-7-yl)oxy]acetate CAS No. 5614-82-4

Ethyl 2-[(4-methyl-2-oxo-2h-chromen-7-yl)oxy]acetate

Cat. No. B1361613
CAS RN: 5614-82-4
M. Wt: 262.26 g/mol
InChI Key: FPDRQKTUWRSVPL-UHFFFAOYSA-N
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Description

Ethyl 2-[(4-methyl-2-oxo-2h-chromen-7-yl)oxy]acetate is a chemical compound with the molecular formula C15H16O5 . It is a derivative of coumarin, a type of aromatic organic chemical compound .


Synthesis Analysis

This compound can be synthesized by the reaction of ethyl bromoacetate with umbelliferone (7-hydroxycoumarin) in the presence of potassium carbonate . Other synthesis methods involve the formation of diammonium salt of dithiolate anion and the reaction with acetophenones .


Molecular Structure Analysis

The mean plane of the 2H-chromene ring system forms a dihedral angle with the mean plane of ethyl 2-hydroxy-acetate moiety . In the crystal, C-H⋯O hydrogen bonds result in the formation of zigzag layers parallel to the bc plane .


Chemical Reactions Analysis

Rhodamine 6G (Rh6G) is modified by ethylenediamine to obtain rhodamine with amine functional groups (Rh6G‐NH2). Rh6G‐NH2 as an initial core is used to bond coumarin derivatives . The type of solvent has a strong effect on quantum yield .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 276.2845 . Its NMR (400 MHz, D2O) values are δ [ppm] = 8.22–7.30 (CH arom), 6.73 (CH lacton), 3.83, 3.07, 2.60 (CH2 4), 3.61 (CH3 − N) .

Scientific Research Applications

Synthesis and Derivative Formation

  • Synthesis of Thiazolidin-4-ones : This compound, upon reaction with ethyl bromoacetate, leads to the synthesis of thiazolidin-4-ones, which are then screened for antibacterial activity (Čačić et al., 2009).

  • Formation of Thiazole Substituted Coumarins : Starting from this compound, innovative thiazole substituted coumarins have been synthesized, showing potential for antimicrobial activity (Parameshwarappa et al., 2009).

  • One-Pot Synthesis of Ethyl Thiazolidin-3-yl Acetates : A one-pot synthesis method has been developed for creating ethyl thiazolidin-3-yl acetates from this compound, highlighting its versatility in chemical reactions (Reddy & Krupadanam, 2010).

Structural and Chemical Analysis

  • Crystal Structure Analysis : The crystal structure and molecular interactions of the compound have been analyzed, offering insights into its chemical properties and potential applications (Jyothi et al., 2017).

  • Reactivity with S-methylisothiosemicarbazide : The compound reacts with S-methylisothiosemicarbazide to form triazinones and diones, demonstrating its reactivity and potential for creating novel compounds (Vetyugova et al., 2018).

Future Directions

The compound’s photophysical properties were investigated, showing that synthesized colorants were transparent in the NIR region . This property could be used to control the amount of energy absorbed by the material exposed to sunlight . This has received a great deal of attention from scientists because the existence of such properties has very interesting and important applications .

properties

IUPAC Name

ethyl 2-(4-methyl-2-oxochromen-7-yl)oxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O5/c1-3-17-14(16)8-18-10-4-5-11-9(2)6-13(15)19-12(11)7-10/h4-7H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPDRQKTUWRSVPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80289518
Record name ethyl 2-[(4-methyl-2-oxo-2h-chromen-7-yl)oxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80289518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[(4-methyl-2-oxo-2h-chromen-7-yl)oxy]acetate

CAS RN

5614-82-4
Record name NSC61738
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61738
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 2-[(4-methyl-2-oxo-2h-chromen-7-yl)oxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80289518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
M Mahesh, G Bheemaraju, G Manjunath… - Annales …, 2016 - Elsevier
Two series of diversely substituted phenyldiazenyl(2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetyl)3,5-dimethyl-1H-pyrazole 11a–g and phenyldiazenyl-1-(2-(4-methyl-2-oxo-4-chromen-…
Number of citations: 8 www.sciencedirect.com
B Srinivas, P Srinivas, S Kavitha… - …, 2019 - wjpr.s3.ap-south-1.amazonaws.com
An efficient general method has been described for the synthesis of novel 4-methyl-7-(5-sunstituted-1, 3, 4-oxadiazol-2-yl) methoxy)-2H-chromen-2-ones derivatives 5 (ah). Compound 7…
Number of citations: 1 wjpr.s3.ap-south-1.amazonaws.com
SS Abdulraheem, MK Hadi - International Journal of Drug Delivery …, 2021 - researchgate.net
Umbelliferon, the natural crenelated coumarin distributed in the plants of a piaceae family, has shown various biological activities. The study aims to synthesize new coumarin …
Number of citations: 1 www.researchgate.net
MAI Elbastawesy, MM Morcoss… - Bulletin of …, 2021 - journals.ekb.eg
A new series of 4-methyl-7-methoxycoumarin derivatives linked with three amide groups were prepared starting from 2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy) acetohydrazide, …
Number of citations: 5 journals.ekb.eg
VSV Satyanarayana, R Madhumita, AS Kumar - Asian J. Chem, 2011 - academia.edu
2-[(4-Methyl-2-oxo-2H-chromen-7-yl) oxy] acetohydrazide (3), aryl/hetero aromatic aldehydes were condensed under reflux temperature for the synthesis of new Schiff base 2-[(4-methyl-…
Number of citations: 8 www.academia.edu
VSV Satyanarayana, P Sreevani, A Sivakumar… - Arkivoc, 2008 - researchgate.net
New Schiff base 2-[(4-Methyl-2-oxo-2H-chromen-7-yl) oxy]-N'-(substitutedmethylene) aceto hydrazides (4a-p) were synthesized by the condensation of aryl/hetero aromatic aldehydes …
Number of citations: 132 www.researchgate.net
S Prasad, B Kumar, S Kumar, K Chand… - Archiv der …, 2017 - Wiley Online Library
Alzheimer's disease (AD), a neurodegenerative disorder, is a serious medical issue worldwide with drastic social consequences. Inhibition of cholinesterase is one of the rational and …
Number of citations: 7 onlinelibrary.wiley.com
N Hamdi, AS Al-Ayed, RB Said, A Fabienne - Molecules, 2012 - mdpi.com
New coumarin derivatives, namely (2-(4-methyl-2-oxo-2H-chromen-7-yloxy)-N-(4-oxo-2-phenylthiazolidin-3-yl)acetamide, N-(2-(3-methoxyphenyl)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-…
Number of citations: 42 www.mdpi.com
M Mahesh, G Bheemaraju, G Manjunath… - Chem Sci Trans, 2016 - e-journals.in
As a part of our ongoing research in the exploration of novel antimicrobial agents, we report herein novel synthesis of hybrid molecules 4-methyl-7-(2-oxo-2-(5-(substitutedthio)-1, 3, 4-…
Number of citations: 3 www.e-journals.in
SB Warrier, PS Kharkar - Journal of Luminescence, 2018 - Elsevier
A potential fluorescent probe, N'-acetyl-2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetohydrazide (HMC1) was designed on the basis of photoinduced electron transfer (PET) and …
Number of citations: 49 www.sciencedirect.com

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